molecular formula C12H3Cl7O B14629938 2,3,3',4,4',5',6-Heptachlorodiphenyl ether CAS No. 55684-92-9

2,3,3',4,4',5',6-Heptachlorodiphenyl ether

Katalognummer: B14629938
CAS-Nummer: 55684-92-9
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: YUBXSCDZYOJXNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H3Cl7O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.

Industrial Production Methods

Industrial production of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated diphenyl ether oxides.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated diphenyl ether oxides, while reduction can produce less chlorinated diphenyl ethers.

Wissenschaftliche Forschungsanwendungen

2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Researchers investigate its effects on biological systems, including its potential toxicity and environmental impact.

    Medicine: Studies explore its potential as a therapeutic agent or its effects on human health.

    Industry: It is used in the development of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’,3,4,4’,5’,6-Heptachlorodiphenyl ether
  • 2,3,3’,4’,5,5’,6-Heptachlorodiphenyl ether
  • 2,2’,3,3’,4,5,6-Heptachlorodiphenyl ether

Uniqueness

2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and reactivity in chemical reactions.

Eigenschaften

CAS-Nummer

55684-92-9

Molekularformel

C12H3Cl7O

Molekulargewicht

411.3 g/mol

IUPAC-Name

1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H

InChI-Schlüssel

YUBXSCDZYOJXNX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.